![molecular formula C15H17N3O B2362262 5-(叔丁氧基)-2-甲基吡唑并[1,5-a]喹啉 CAS No. 866137-76-0](/img/structure/B2362262.png)

5-(叔丁氧基)-2-甲基吡唑并[1,5-a]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazolines are a class of nitrogen-containing heterocyclic compounds . They are composed of two six-membered aromatic rings fused together, with two nitrogen atoms present at the 1 and 3 positions on the skeleton . The presence of these two nitrogen atoms in quinazoline increases its importance in pharmaceutical as well as in biological reactions .

Synthesis Analysis

Quinazolines can be synthesized by various methods. One common method involves the reaction of aromatic aldehyde and anthranilic acid . Other synthesis methods have been reported using aminobenzoketone, o-aminobenzohydrazide, aminobenzonitrile, aminoacetophenone, and aminobenzamide under different conditions .Molecular Structure Analysis

The molecular structure of quinazolines is composed of a fused six-membered aromatic ring and a nitrogen atom present at the 1,3-position . The presence of two nitrogen atoms in the structure is indicated by the suffix "aza" .Chemical Reactions Analysis

Quinazolines can undergo various chemical reactions. For instance, they can participate in transition-metal-catalyzed reactions, which have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals .Physical And Chemical Properties Analysis

Quinazolines have versatile properties in the pharmaceutical industry . Their physical and chemical properties can vary depending on the specific substituents attached to the quinazoline core.科学研究应用

- 表皮生长因子受体 (EGFR) 抑制剂在癌症治疗中起着至关重要的作用。 第一代 EGFR 抑制剂,如厄洛替尼和吉非替尼,用于治疗具有 EGFR 突变的非小细胞肺癌 (NSCLC) 患者 。这些抑制剂具有可逆的作用机制。

EGFR 抑制

作用机制

Target of Action

Quinazoline derivatives, a group to which this compound belongs, have been found to act on various targets, including metabotropic glutamate receptors 2 and 3 (mglu2 and mglu3) as negative allosteric modulators .

Mode of Action

For instance, some quinazoline derivatives act as negative allosteric modulators, which means they bind to a site on the receptor different from the active site, leading to a decrease in the receptor’s activity .

Biochemical Pathways

For example, some quinazoline derivatives have been found to inhibit thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase .

Result of Action

Quinazoline derivatives have been found to exhibit a wide range of biological activities, including anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity .

未来方向

生化分析

Biochemical Properties

The biochemical properties of 5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline are largely derived from its quinazoline core. Quinazolines have several reactive sites, such as the N atoms in the 4- and 10-positions, the C-9 carbonyl or methylene, the α-carbon atom, and the benzene C-5 and C-7 atoms

Molecular Mechanism

Given its quinazoline core, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Quinazoline derivatives have been implicated in cholesterol biosynthesis and metabolism, and the mevalonate pathway .

属性

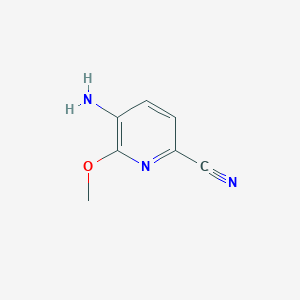

IUPAC Name |

2-methyl-5-[(2-methylpropan-2-yl)oxy]pyrazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-10-9-13-16-14(19-15(2,3)4)11-7-5-6-8-12(11)18(13)17-10/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNYZQFSLSQCKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=CC=CC=C3C(=NC2=C1)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2362179.png)

![2-[2-Oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2362180.png)

![Tert-butyl N-[3-(3-fluorophenyl)pyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B2362186.png)

![Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate](/img/structure/B2362191.png)

![4-(1-Pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxylic acid](/img/structure/B2362192.png)

![1-(4-Chlorophenyl)-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2362194.png)

![N-(5-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2362199.png)

methanone](/img/structure/B2362200.png)